N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide
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Overview
Description
N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features a bromophenyl group and a benzamide moiety, making it a unique and potentially valuable molecule in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds with thiazole and indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to a range of potential effects . For instance, some thiazole derivatives have been found to interact with topoisomerase II, causing DNA double-strand breaks and ultimately leading to cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (373274) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Similar compounds have been found to cause g1-phase arrests in hela cells, inhibiting growth by stopping division before another dna synthesis phase starts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Formation of the Benzamide Moiety: The benzamide group can be introduced through the reaction of the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen or other functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and various thiazole-based drugs.
Benzamide Derivatives: Compounds containing the benzamide moiety, such as benzamide itself and its derivatives used in medicinal chemistry.
Uniqueness
N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide is unique due to the combination of the thiazole ring, bromophenyl group, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c18-14-8-6-12(7-9-14)10-15-11-19-17(22-15)20-16(21)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQDDZVSJBSIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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